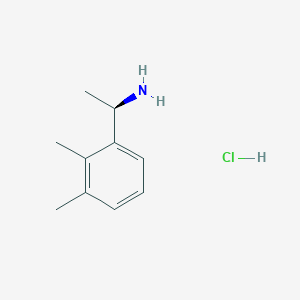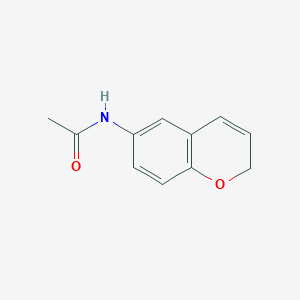
(S)-2-((4-Fluorophenyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((4-Fluorophenyl)amino)propanoic acid is an organic compound that features a fluorinated aromatic ring and an amino acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Fluorophenyl)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and a suitable chiral auxiliary or catalyst to ensure the desired stereochemistry.
Formation of the Amide Bond: The 4-fluoroaniline is reacted with a protected form of (S)-alanine under conditions that promote amide bond formation. Common reagents for this step include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection and Purification: After the amide bond formation, the protecting groups are removed under acidic or basic conditions, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((4-Fluorophenyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((4-Fluorophenyl)amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: Used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-((4-Fluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((4-Chlorophenyl)amino)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-((4-Bromophenyl)amino)propanoic acid: Similar structure but with a bromine atom instead of fluorine.
(S)-2-((4-Methylphenyl)amino)propanoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-((4-Fluorophenyl)amino)propanoic acid imparts unique electronic properties, making it distinct from its analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10FNO2 |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
(2S)-2-(4-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
LSUMRSDDJQOTNQ-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1=CC=C(C=C1)F |
Kanonische SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



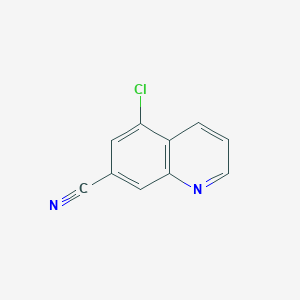

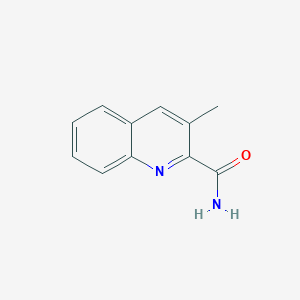
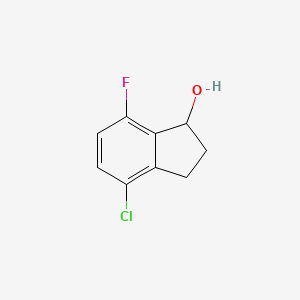
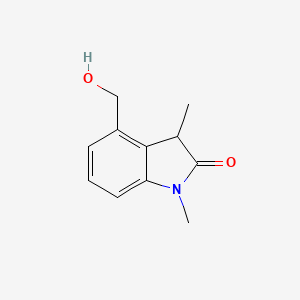
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)



